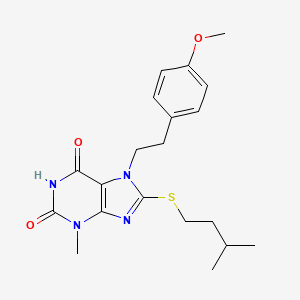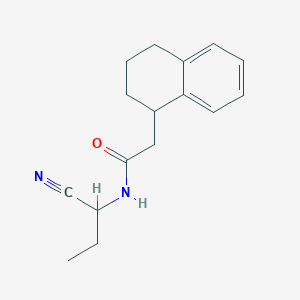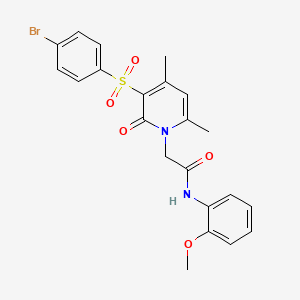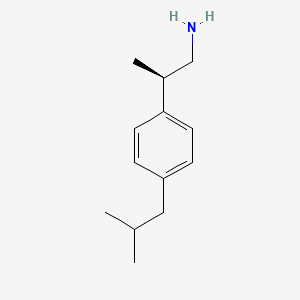
8-(isopentylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of purine derivatives involves several key steps that can include alkylation, acylation, and the formation of fused ring systems. A common approach for synthesizing such compounds involves starting from readily available precursors, followed by a series of reactions such as nucleophilic substitutions and ring closure reactions. For instance, the synthesis of similar purine derivatives has been achieved through intramolecular alkylation of mesyloxyethyl-purine diones, leading to various substituted purine compounds (Šimo et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives, including X-ray crystallography and spectroscopic methods, reveals detailed information about their molecular geometry, intermolecular interactions, and electronic structure. The crystal structure analysis of similar compounds shows that these molecules can have varied conformations influenced by their substituents, leading to different packing motifs in the crystal lattice. Such studies provide insight into the stability and reactivity of these molecules (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions that are central to their functionalization and application. These reactions can include nucleophilic substitution, oxidative coupling, and electrophilic addition, depending on the substituents present on the purine ring. The specific chemical properties of these molecules are often tailored through the introduction of functional groups that influence their reactivity and interaction with biological targets (Nicolaides et al., 1993).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and the nature of substituents. Quantitative studies on the intermolecular interactions and energy contributions provide a deeper understanding of the physical properties of these compounds (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties of purine derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by their electronic structure and the presence of functional groups. Studies on the ionization and methylation reactions of similar compounds offer insights into their chemical behavior and potential applications in designing new materials with desired properties (Rahat et al., 1974).
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
New derivatives of purine-2,6-dione, including compounds structurally similar to the specified chemical, have demonstrated significant analgesic and anti-inflammatory activities. Some of these derivatives were found to be more active than reference drugs like acetylsalicylic acid, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Cytotoxicity in Cancer Research
Certain purine alkaloids, which are structurally related to the given compound, have shown weak cytotoxicity toward human cancer cell lines. This suggests potential applications in cancer research for understanding the mechanism of action and possibly developing new therapeutic agents (Qi et al., 2008).
Potential in Material Design
In a study focusing on intermolecular interactions of derivatives of purine-2,6-dione, researchers found that these compounds exhibit an anisotropic distribution of interaction energies. This indicates possible applications in the design of new materials, especially in fields requiring specific molecular interactions (Shukla et al., 2020).
Pharmaceutical Implications
The impurities identified in compounds related to 8-(isopentylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, such as 8-chlorotheophylline, can provide insights into pharmaceutical manufacturing processes. Understanding these impurities is crucial for drug development and ensuring the safety and efficacy of pharmaceutical products (Desai et al., 2011).
Propriétés
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-13(2)10-12-28-20-21-17-16(18(25)22-19(26)23(17)3)24(20)11-9-14-5-7-15(27-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVQKYAAKNBGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)





![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)
![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)